N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that features a thiophene ring, a hydroxypropyl group, and a methoxy-methylbenzenesulfonamide moiety
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
Compounds with similar structures have been known to interact with their targets, causing changes that result in various biological activities .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Compounds with similar structures have been found to possess various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the hydroxypropyl group through a Grignard reaction or similar organometallic coupling. The methoxy-methylbenzenesulfonamide moiety can be introduced via sulfonation and subsequent methylation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents and controlling reaction parameters can enhance efficiency and consistency. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-oxo-3-(thiophen-2-yl)propanamide: A related compound with a similar thiophene and propyl structure.
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide: Another derivative with a phenylthio group.
Uniqueness
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide stands out due to its combination of a hydroxypropyl group, a methoxy-methylbenzenesulfonamide moiety, and a thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-11-10-12(5-6-14(11)20-2)22(18,19)16-8-7-13(17)15-4-3-9-21-15/h3-6,9-10,13,16-17H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJPOSQHXAWXDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC(C2=CC=CS2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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